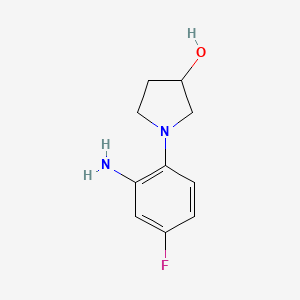
1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthetic pathway to develop N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3), has been reported . Another study described the synthesis of molecules N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) which exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the molecular formula of (2-Amino-4-fluorophenyl)acetic acid is C8H8FNO2 with an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (2-Amino-4-fluorophenyl)acetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 352.4±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学研究应用
Fluorescent pH Sensors and Chemosensors
- A study by Yang et al. (2013) explored the use of heteroatom-containing organic fluorophores, which could potentially include derivatives similar to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol. These fluorophores, like CP3E, demonstrate aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. They are used as fluorescent pH sensors in both solution and solid state, and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Inhibitors in Medicinal Chemistry
- The compound has been investigated in the realm of medicinal chemistry, particularly as a Met kinase inhibitor. Schroeder et al. (2009) described the discovery of a related compound, BMS-777607, which targets the Met kinase superfamily. Such compounds are significant in cancer treatment (Schroeder et al., 2009).
Molecular Structure and Spectroscopy
- Detailed molecular structure and spectroscopic analysis of pyrrole analogues, akin to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol, have been conducted. Srikanth et al. (2020) focused on 1-(2-aminophenyl) pyrrole, using X-Ray diffraction and various spectroscopic methods. Such studies are crucial for understanding the physical and chemical properties of these compounds (Srikanth et al., 2020).
Antibacterial Agents
- Arylfluoroquinolones, structurally related to 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol, have been prepared and studied for their antibacterial potency. Chu et al. (1985) found that electronic and spatial properties of such compounds play significant roles in antimicrobial potency, indicating their potential application in developing new antibacterial agents (Chu et al., 1985).
Analytical Characterizations
- Dybek et al. (2019) conducted analytical characterizations of substances based on the 1,2-diarylethylamine template, which could include compounds like 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol. This study, focusing on the differentiation of isomers, is essential for understanding the properties and potential applications of such compounds (Dybek et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZQJHYYUIAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
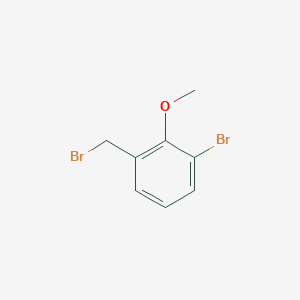
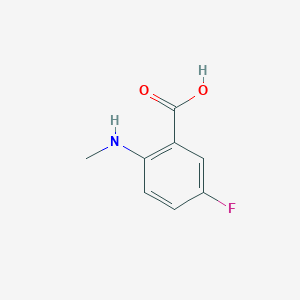
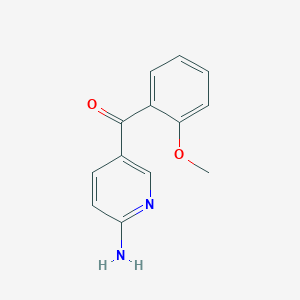
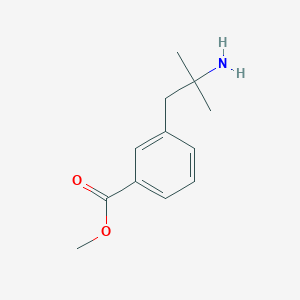
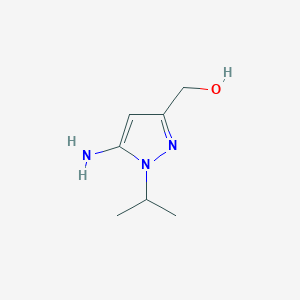
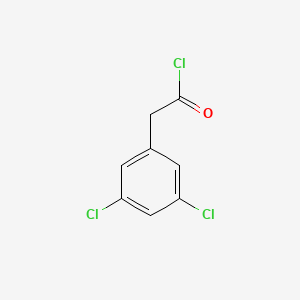
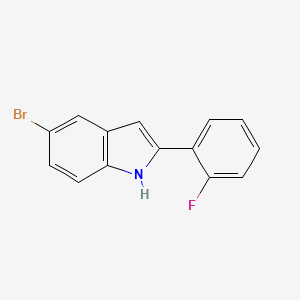
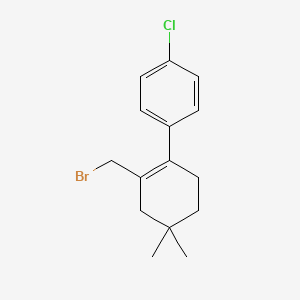
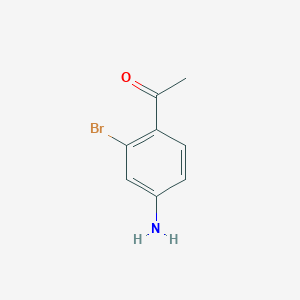
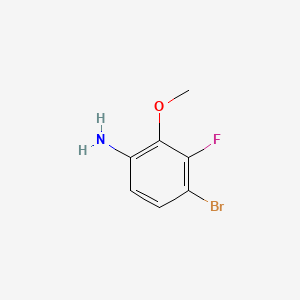

![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)